(5Z)-3-cyclohexyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-CYCLOHEXYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group with a prop-2-en-1-yloxy substituent, and an imidazolidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-CYCLOHEXYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the imidazolidin-4-one core. This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The cyclohexyl group and the phenyl group with the prop-2-en-1-yloxy substituent are then introduced through subsequent reactions, such as alkylation and substitution reactions .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-CYCLOHEXYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group with the prop-2-en-1-yloxy substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(5Z)-3-CYCLOHEXYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with two chlorine atoms and are used in the production of dyes and herbicides.
Heparinoids: Compounds similar to heparin, found in marine organisms, and used for their anticoagulant properties.
Uniqueness
(5Z)-3-CYCLOHEXYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, a phenyl group with a prop-2-en-1-yloxy substituent, and an imidazolidin-4-one core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H22N2O2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H22N2O2S/c1-2-12-23-16-10-8-14(9-11-16)13-17-18(22)21(19(24)20-17)15-6-4-3-5-7-15/h2,8-11,13,15H,1,3-7,12H2,(H,20,24)/b17-13- |
InChI Key |
TYQKWXWUQPKJDI-LGMDPLHJSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3 |
Origin of Product |
United States |
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